molecular formula C6H11O6P B124100 2,3-Diketo-1-phosphohexane CAS No. 151169-48-1

2,3-Diketo-1-phosphohexane

Cat. No. B124100
M. Wt: 210.12 g/mol
InChI Key: PGGSLYKMBFNJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diketo-1-phosphohexane (DKPH) is a small molecule that has been found to have potential applications in scientific research. It is a phosphorylated hexose derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 2,3-Diketo-1-phosphohexane is not fully understood. However, it has been proposed that 2,3-Diketo-1-phosphohexane may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of microorganisms and cancer cells.

Biochemical And Physiological Effects

2,3-Diketo-1-phosphohexane has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in the biosynthesis of nucleic acids, including thymidylate synthase, dihydrofolate reductase, and ribonucleotide reductase. Additionally, 2,3-Diketo-1-phosphohexane has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

One advantage of using 2,3-Diketo-1-phosphohexane in lab experiments is that it is a small molecule that can easily penetrate cell membranes. Additionally, 2,3-Diketo-1-phosphohexane has been found to have low toxicity, making it a promising candidate for the development of new antimicrobial and anticancer agents. However, one limitation of using 2,3-Diketo-1-phosphohexane in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its activity.

Future Directions

There are several future directions for research on 2,3-Diketo-1-phosphohexane. One area of research could focus on elucidating the mechanism of action of 2,3-Diketo-1-phosphohexane, which could help to optimize its activity as an antimicrobial or anticancer agent. Additionally, future research could explore the potential of 2,3-Diketo-1-phosphohexane as a therapeutic agent for the treatment of bacterial, fungal, and viral infections, as well as cancer. Finally, future research could explore the potential of 2,3-Diketo-1-phosphohexane as a tool for the study of nucleic acid biosynthesis and regulation.

Synthesis Methods

2,3-Diketo-1-phosphohexane can be synthesized through a multistep process that involves the reaction of hexose with phosphoric acid. The first step involves the reaction of glucose with phosphorus oxychloride to form glucose-6-phosphoryl chloride. This is then reacted with hexamethylenetetramine to form 2,3-Diketo-1-phosphohexane.

Scientific Research Applications

2,3-Diketo-1-phosphohexane has been found to have potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, 2,3-Diketo-1-phosphohexane has been found to inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent.

properties

CAS RN

151169-48-1

Product Name

2,3-Diketo-1-phosphohexane

Molecular Formula

C6H11O6P

Molecular Weight

210.12 g/mol

IUPAC Name

2,3-dioxohexyl dihydrogen phosphate

InChI

InChI=1S/C6H11O6P/c1-2-3-5(7)6(8)4-12-13(9,10)11/h2-4H2,1H3,(H2,9,10,11)

InChI Key

PGGSLYKMBFNJFV-UHFFFAOYSA-N

SMILES

CCCC(=O)C(=O)COP(=O)(O)O

Canonical SMILES

CCCC(=O)C(=O)COP(=O)(O)O

Other CAS RN

151169-48-1

synonyms

2,3-diketo-1-phosphohexane
2,3-DKPH

Origin of Product

United States

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